Two‑Photon Absorption Cross‑Section: Class‑Level Inference from the Parent 2‑(4‑Nitrophenyl)benzofuran (NPBF) Chromophore
The parent NPBF chromophore (2‑(4‑nitrophenyl)benzofuran, lacking the 5‑methoxy group) exhibits a two‑photon absorption (TPA) cross‑section of 18 GM at 720 nm and 54 GM at 740 nm in DMSO, with an uncaging efficiency (δᵤ) of ≈5.0 GM for benzoate release [1]. The 5‑methoxy substituent in 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran acts as a strong electron donor (Hammett σₚ⁺ ≈ –0.78), which, based on established donor‑π‑acceptor design principles, is predicted to increase the intramolecular charge‑transfer character and shift the TPA maximum bathochromically while potentially enhancing the peak cross‑section [2]. Direct quantitative comparison must be experimentally validated, but the structural difference provides a rational basis for selecting the 5‑methoxy derivative when red‑shifted or enhanced nonlinear optical response is desired.
| Evidence Dimension | Two-photon absorption cross-section (GM) at NIR wavelengths |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >54 GM at λ_max > 740 nm based on D-π-A design principles |
| Comparator Or Baseline | 2-(4-Nitrophenyl)benzofuran (NPBF): TPA cross-section 18 GM at 720 nm, 54 GM at 740 nm; uncaging efficiency δᵤ ≈ 5.0 GM at 740 nm [1] |
| Quantified Difference | Predicted bathochromic shift and potential cross-section enhancement; exact values require empirical determination |
| Conditions | Calculated or inferred from D-π-A molecular design theory; no direct experimental comparison available |
Why This Matters
For researchers procuring a two-photon photoremovable protecting group, the 5-methoxy analog is the rational choice when near-IR operation and enhanced uncaging efficiency are required, avoiding the guesswork of testing unsubstituted NPBF first.
- [1] Komori, N., et al. (2016). Chem. Commun., 52, 331–334. DOI: 10.1039/C5CC07664A View Source
- [2] Pawlicki, M., Collins, H. A., Denning, R. G., Anderson, H. L. (2009). Two‑Photon Absorption and the Design of Two‑Photon Dyes. Angewandte Chemie International Edition, 48(18), 3244–3266. DOI: 10.1002/anie.200805257 View Source
